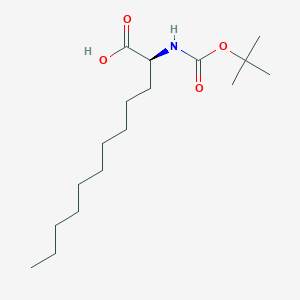

(2S)-2-(Boc-amino)dodecanoic acid

Description

Classification as a Non-Canonical Amino Acid in Research Paradigms

(2S)-2-(Boc-amino)dodecanoic acid is classified as a non-canonical amino acid (ncAA). Unlike the 20 standard proteinogenic amino acids that are directly encoded by the genetic code, ncAAs are not. mdpi.com The incorporation of ncAAs like this compound into peptides is a key strategy for creating peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often exhibit enhanced properties such as increased stability and higher biological activity. mdpi.comnih.gov The presence of the long dodecyl (12-carbon) side chain makes this particular ncAA significantly hydrophobic.

The tert-butoxycarbonyl (Boc) protecting group is a key feature of this compound. It is widely used in peptide synthesis to temporarily block the reactivity of the amino group, allowing for controlled, stepwise assembly of amino acid chains. organic-chemistry.org The Boc group is stable under many reaction conditions but can be easily removed with mild acids, making it a versatile tool for chemists. organic-chemistry.org

Academic Significance as a Versatile Synthetic Building Block in Organic and Medicinal Chemistry

The utility of this compound stems from its nature as a versatile synthetic building block. fluorochem.co.ukalfa-chemistry.com In organic synthesis, building blocks are relatively small molecules with reactive functional groups that can be used to construct more complex molecular architectures. alfa-chemistry.com The bifunctional nature of this compound, possessing both a carboxylic acid group and a protected amino group, allows it to participate in a variety of chemical reactions. enamine.net

In medicinal chemistry, this compound and similar Boc-protected amino acids are instrumental in the development of new therapeutic agents. nih.gov They are used in the synthesis of a wide range of pharmaceuticals, including antibiotics, antivirals, and anticancer drugs. For instance, a related compound, (S)-2-Boc-amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, was synthesized as a precursor to an unusual amino acid residue found in the anticancer agent microsporin B. nih.govnih.gov The hydrophobic side chain of this compound can be particularly useful for modulating the properties of drug candidates, such as their ability to interact with cell membranes.

The table below provides a summary of the key properties of this compound.

| Property | Value |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]dodecanoic acid |

| Molecular Formula | C17H33NO4 |

| Classification | Non-canonical amino acid |

| Key Functional Groups | Carboxylic acid, Boc-protected amine |

| Primary Application | Synthetic building block |

Detailed Research Findings

The synthesis and application of Boc-protected amino acids are well-documented in scientific literature. The Boc protecting group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base. organic-chemistry.org The versatility of Boc-amino acids is further demonstrated by their use in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of custom peptides.

Research has also explored the use of fatty amino acids, such as derivatives of dodecanoic acid, to modify peptides. For example, the terminal modification of peptides with fatty acids can enhance their hydrophobicity and antimicrobial activity. nih.gov This highlights the potential of incorporating this compound into peptide structures to create novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-13-14(15(19)20)18-16(21)22-17(2,3)4/h14H,5-13H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZABHIWVVZRYJI-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of 2s 2 Boc Amino Dodecanoic Acid

Stereoselective Synthesis Methodologies for (2S)-2-(Boc-amino)dodecanoic Acid

The synthesis of enantiomerically pure α-amino acids, such as this compound, is a significant area of research in organic chemistry and biochemistry. acs.org These compounds serve as crucial building blocks for peptides, proteins, and various secondary metabolites. acs.org The development of stereoselective methods to produce either natural (L-configuration) or unnatural (D-configuration) amino acids is driven by their increasing demand in various scientific fields. acs.orgrsc.org

One prominent approach involves the use of chiral auxiliaries to guide the stereochemical outcome of a reaction. Tricycloiminolactones derived from natural camphor, for instance, have been employed as versatile glycine (B1666218) equivalents. acs.org This method allows for the synthesis of both enantiomers of an amino acid by reacting the same electrophile with two different chiral templates. acs.org Another strategy is the stereocontrolled synthesis starting from a readily available chiral precursor like a glutamate (B1630785) derivative. nih.gov Key steps in such a synthesis can include Evans asymmetric alkylation and Sharpless asymmetric epoxidation to control the stereochemistry at specific centers. nih.gov

Catalytic asymmetric synthesis has also emerged as a powerful tool for preparing chiral amino acids. acs.org For example, the enantioselective synthesis of N-Boc-β-methylphenylalanines has been achieved through a stereodivergent approach starting from an enantiomerically pure epoxy alcohol. nih.gov This highlights the potential of catalytic methods to achieve high enantiomeric excess. nih.gov Furthermore, enzymatic asymmetric synthesis presents a promising and unique strategy for producing optically pure amino acids. rsc.org

Key Reaction Steps and Intermediate Precursors in Asymmetric Synthesis

The asymmetric synthesis of chiral amino acids often involves a sequence of carefully controlled reactions. For instance, the synthesis of (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD), a complex amino acid, starts from a glutamate derivative. nih.gov The key transformations in this pathway include:

Evans Asymmetric Alkylation: This step is crucial for establishing one of the chiral centers with high stereoselectivity.

Sharpless Asymmetric Epoxidation: This reaction introduces another stereocenter with a predictable configuration.

Grignard Reaction: This is used to introduce a carbon-carbon bond. nih.gov

In the synthesis of N-Boc-β-methylphenylalanines, the key steps involve the oxidation of a primary alcohol to a carboxylic acid, ring-opening of an epoxide with a cuprate (B13416276) reagent, and subsequent esterification. nih.gov The resulting hydroxy ester is then converted into the desired amino acid diastereomers through activation of the hydroxyl group (e.g., as a mesylate), nucleophilic displacement with azide (B81097), and subsequent reduction and protection. nih.gov

Another example is the synthesis of chiral BCP-α-amino acids, which can start with a Strecker reaction using a chiral auxiliary like (R)-2-phenylglycinol. nih.gov This is followed by oxidative cleavage of the auxiliary, hydrolysis, and Boc protection to yield the protected amino acid. nih.gov

The table below summarizes key reaction types and their roles in the asymmetric synthesis of amino acids.

| Reaction Type | Role in Synthesis | Example Application |

| Evans Asymmetric Alkylation | Establishes a stereocenter with high control. | Synthesis of AHMOD. nih.gov |

| Sharpless Asymmetric Epoxidation | Introduces a stereocenter via an epoxide. | Synthesis of AHMOD. nih.gov |

| Strecker Reaction | Forms an α-amino nitrile, a precursor to amino acids. | Synthesis of chiral BCP-α-amino acids. nih.gov |

| Nucleophilic Ring Opening | Opens an epoxide to introduce new functional groups. | Synthesis of N-Boc-β-methylphenylalanines. nih.gov |

Protecting Group Chemistry in the Context of this compound

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. wikipedia.orgjk-sci.com It is valued for its stability under a wide range of conditions and its ease of removal under specific acidic conditions. total-synthesis.com

Boc Protection and Deprotection Protocols in Synthetic Sequences

Boc Protection: The most common method for introducing the Boc group is by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgjk-sci.com This reaction can be performed under various conditions:

Aqueous Conditions: Using a base like sodium hydroxide. wikipedia.org

Anhydrous Conditions: In a solvent like tetrahydrofuran (B95107) (THF) with a base such as triethylamine (B128534) (TEA). jk-sci.com

Catalyst-Free in Water: This method can provide chemoselective N-Boc protection without side products. organic-chemistry.org

With a Catalyst: Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or iodine can be used. wikipedia.org

The mechanism involves the nucleophilic attack of the amine on the Boc anhydride. total-synthesis.com The resulting carbonate leaving group can decompose to carbon dioxide, driving the reaction forward. total-synthesis.com

Boc Deprotection: The Boc group is acid-labile and is typically removed using strong acids. wikipedia.orgtotal-synthesis.com Common deprotection reagents and conditions include:

Trifluoroacetic Acid (TFA): Often used as a solution in dichloromethane (B109758) (DCM). wikipedia.orgjk-sci.com

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent like methanol (B129727) or dioxane is also effective. wikipedia.org

Lewis Acids: Reagents like aluminum chloride (AlCl₃) can be used for selective cleavage. wikipedia.org

The deprotection mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation and a carbamic acid, which then decarboxylates to release the free amine and carbon dioxide. jk-sci.comtotal-synthesis.com It is important to note that the tert-butyl cation generated can potentially alkylate other nucleophilic sites in the molecule, and scavengers like anisole (B1667542) or thioanisole (B89551) may be added to prevent this side reaction. wikipedia.org

The following table summarizes common Boc protection and deprotection reagents.

| Process | Reagents | Typical Conditions |

| Protection | Boc₂O, Base (e.g., NaOH, TEA, DMAP) | Aqueous or anhydrous solvents at room temperature. organic-chemistry.orgwikipedia.orgjk-sci.com |

| Deprotection | Strong Acid (e.g., TFA, HCl) | DCM or an organic solvent at room temperature. wikipedia.orgjk-sci.com |

| Deprotection | Lewis Acid (e.g., AlCl₃) | For selective cleavage in the presence of other acid-sensitive groups. wikipedia.org |

Application of Orthogonal Protection Strategies for Multi-functional Compounds

In the synthesis of complex molecules with multiple functional groups, such as peptides, an orthogonal protection strategy is essential. total-synthesis.com This strategy employs protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. total-synthesis.com

The Boc group is a key component of such strategies due to its acid lability. total-synthesis.com It is orthogonal to several other common protecting groups:

Fmoc (9-fluorenylmethoxycarbonyl) group: This group is base-labile and is often used in conjunction with Boc protection in solid-phase peptide synthesis (SPPS). organic-chemistry.orgtotal-synthesis.com

Cbz (benzyloxycarbonyl) or Z group: This group is removed by catalytic hydrogenation. total-synthesis.com

Alloc (allyloxycarbonyl) group: This group is cleaved using transition metal catalysis, typically with palladium. total-synthesis.com

For example, in SPPS, the α-amino group of an amino acid can be protected with a Boc group, while a reactive side chain is protected with a group that is stable to the acidic conditions used for Boc deprotection. chempep.com This allows for the iterative addition of amino acids to a growing peptide chain. chempep.com

The table below illustrates the orthogonality of the Boc group with other common protecting groups.

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Boc? |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | - |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) | Yes. total-synthesis.com |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation | Yes. total-synthesis.com |

| Allyloxycarbonyl | Alloc | Palladium Catalyst | Yes. total-synthesis.com |

Derivatization Pathways for this compound and its Analogues

This compound and its analogues are versatile starting materials for the synthesis of a variety of other molecules. Derivatization can occur at the carboxylic acid, the Boc-protected amine, or the alkyl side chain.

One common derivatization is the conversion of the carboxylic acid to an amide. This can be achieved by activating the carboxylic acid (e.g., with a coupling reagent) and then reacting it with an amine. For instance, Boc-α-aminoacylbenzotriazoles, derived from Boc-α-amino acids, are used in the synthesis of chiral α-protected amino acid amides.

The Boc-protected amine can be deprotected to reveal the free amine, which can then undergo a variety of reactions, such as acylation or alkylation. wikipedia.orgtotal-synthesis.com This is a fundamental step in peptide synthesis, where the deprotected amine of one amino acid is coupled with the activated carboxylic acid of another.

Furthermore, the alkyl side chain can be modified, although this is less common for dodecanoic acid itself. However, for analogues with functionalized side chains, these functional groups can be further elaborated.

The use of pre-column and post-column derivatization techniques is also important for the analysis of amino acids. These methods convert amino acids into derivatives that are more easily detected by techniques like HPLC, often by introducing a chromophore or fluorophore.

The table below provides examples of derivatization pathways.

| Functional Group | Reaction | Product Type | Significance |

| Carboxylic Acid | Amide Coupling | Amides | Synthesis of peptides and other amide-containing molecules. |

| Boc-protected Amine | Deprotection followed by Acylation | N-acylated amino acids/peptides | Key step in peptide synthesis. |

| Amino Acid | Pre-column Derivatization | UV-active or fluorescent derivatives | Enhanced detection in analytical techniques like HPLC. |

Chemical Modifications of the Dodecanoic Acid Alkyl Chain

The long aliphatic chain of this compound presents a scaffold for various chemical transformations, enabling the introduction of different functional groups and structural motifs. These modifications can significantly alter the physicochemical properties of the parent molecule.

One notable strategy for alkyl chain modification involves the synthesis of precursors with functional groups amenable to further reactions. For instance, the synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a precursor for the anticancer agent microsporin B, demonstrates the introduction of a hydroxyl group along the alkyl chain. nih.gov The key steps in this synthesis include a Suzuki coupling followed by asymmetric homogeneous hydrogenation. nih.gov This approach highlights the potential for creating complex stereospecific derivatives.

Another approach to alkyl chain functionalization is through C-H bond activation. Palladium-catalyzed C-H bond functionalization has been successfully employed for the arylation of amino acid derivatives. nih.gov While not demonstrated specifically on this compound, this methodology could theoretically be adapted to introduce aryl groups at various positions along the dodecyl chain, provided a suitable directing group is installed. nih.gov Such modifications would lead to derivatives with significantly altered steric and electronic properties.

Furthermore, the introduction of unsaturation into the alkyl chain can provide handles for a variety of subsequent chemical transformations. While direct dehydrogenation of the saturated alkyl chain of this compound is challenging, synthetic routes starting from unsaturated precursors can be envisioned. These unsaturated derivatives could then undergo reactions such as epoxidation, dihydroxylation, or metathesis to generate a diverse array of functionalized analogs.

The following table summarizes potential modifications to the dodecanoic acid alkyl chain:

| Modification Type | Potential Reagents/Methods | Resulting Functional Group | Reference |

| Hydroxylation | Suzuki coupling, Asymmetric hydrogenation | Hydroxyl (-OH) | nih.gov |

| Arylation | Palladium-catalyzed C-H activation | Aryl group | nih.gov |

| Halogenation | Radical halogenation | Halogen (-Cl, -Br, -I) | |

| Azidation | Nucleophilic substitution of a tosylate | Azide (-N3) |

Targeted Functionalization at the Carboxyl and Amine Termini

The carboxyl and Boc-protected amine termini of this compound are primary sites for targeted functionalization, allowing for the elongation of the peptide backbone, conjugation to other molecules, or the introduction of various functional groups.

Carboxyl Terminus Functionalization:

The carboxylic acid moiety can be readily converted into a variety of functional groups. The most common modification is the formation of an amide bond through coupling with an amine. This reaction is fundamental in peptide synthesis and allows for the incorporation of this compound into peptide chains. A wide range of coupling reagents can be employed for this transformation, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. hepatochem.comnih.gov The choice of coupling reagent and reaction conditions is crucial, especially when dealing with sterically hindered or electron-deficient amines. rsc.org

Esterification of the carboxylic acid is another common modification. Treatment with an alcohol in the presence of a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) can yield the corresponding ester. lookchem.com This can be useful for protecting the carboxylic acid during subsequent synthetic steps or for modulating the lipophilicity of the molecule.

Amine Terminus Functionalization:

The Boc (tert-butyloxycarbonyl) protecting group on the amine terminus is stable under many reaction conditions but can be selectively removed to liberate the free amine. This deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. reddit.comnih.gov

Once deprotected, the free amine can undergo a variety of reactions. The most common is acylation, which involves the formation of an amide bond with a carboxylic acid. This allows for the extension of the peptide chain from the N-terminus. Similar to the carboxyl terminus modifications, a range of coupling reagents can be used for this purpose. luxembourg-bio.com

Reductive amination is another method for functionalizing the N-terminus. Reaction of the deprotected amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride, results in the formation of a secondary or tertiary amine. nih.gov This method is particularly useful for introducing a wide variety of substituents at the N-terminus.

The following table provides an overview of common functionalization strategies for the carboxyl and amine termini:

| Terminus | Reaction Type | Typical Reagents | Resulting Functional Group | Reference(s) |

| Carboxyl | Amide Coupling | EDC, HOBt, HATU | Amide | hepatochem.comnih.gov |

| Carboxyl | Esterification | Alcohol, DCC, DMAP | Ester | lookchem.com |

| Amine | Deprotection | TFA, HCl | Primary Amine | reddit.comnih.gov |

| Amine (after deprotection) | Acylation (Amide Formation) | Carboxylic Acid, Coupling Reagents | Amide | luxembourg-bio.com |

| Amine (after deprotection) | Reductive Amination | Aldehyde/Ketone, NaBH3CN | Secondary/Tertiary Amine | nih.gov |

Applications of 2s 2 Boc Amino Dodecanoic Acid in Advanced Chemical Synthesis

Integration into Peptide and Peptidomimetic Structures

The unique bifunctional nature of (2S)-2-(Boc-amino)dodecanoic acid, combining a protected amino acid with a long aliphatic chain, makes it a key component in the synthesis of modified peptides and molecules that mimic peptide structures.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on an insoluble resin support. The tert-butyloxycarbonyl (Boc) protecting group is central to one of the two primary SPPS strategies. In Boc/Bzl protection schemes, the Boc group temporarily protects the Nα-amino group of the amino acid, while more acid-stable benzyl-based groups protect reactive side chains. peptide.com

The general cycle for incorporating an amino acid like this compound using Boc-SPPS involves several key steps:

Deprotection: The Boc group of the resin-bound peptide is removed, typically using a moderately strong acid like 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com This exposes a free amine group.

Neutralization: The resulting TFA salt of the amine must be neutralized to the free amine before the next coupling step. peptide.com This is often achieved using a base such as diisopropylethylamine (DIEA). peptide.com

Coupling: The carboxylic acid of the incoming Boc-protected amino acid, in this case this compound, is activated by a coupling reagent (e.g., HBTU, HATU) and then reacted with the free amine on the resin-bound peptide to form a new peptide bond. peptide.com

Washing: The resin is washed to remove excess reagents and byproducts before the cycle begins again for the next amino acid. peptide.com

Resins commonly used for Boc-SPPS include Merrifield resin and PAM resins, which are stable to the repeated TFA treatments but allow for the final cleavage of the completed peptide from the support using a very strong acid like hydrogen fluoride (B91410) (HF). peptide.comchempep.com The incorporation of this compound introduces a long lipid chain at a specific position in the peptide sequence.

| Functional Group | Role in Boc-SPPS | Typical Reagents |

| Boc-protected Amine | Temporary protection of the α-amino group. peptide.com | Cleaved by Trifluoroacetic Acid (TFA). peptide.comchempep.com |

| Carboxylic Acid | Activated to form a peptide bond with the N-terminal amine of the growing peptide chain on the solid support. peptide.com | Coupling reagents like HBTU, HATU, DCC. peptide.com |

| Dodecyl Chain | Functions as a side chain, conferring lipophilic properties to the final peptide. | Remains intact throughout the synthesis. |

Lipopeptides are a class of molecules composed of a lipid portion linked to a peptide chain. mdpi.com They are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer effects. mdpi.comnih.gov The synthesis of lipopeptides often involves the incorporation of fatty amino acids. This compound serves as a direct building block for introducing a C12 lipid tail onto a peptide backbone. iris-biotech.de

The presence of the long alkyl chain from the dodecanoic acid component significantly increases the hydrophobicity of the resulting peptide. uminho.pt This modification can enhance the peptide's ability to interact with and insert into cell membranes, a key aspect of the mechanism of action for many antimicrobial lipopeptides. nih.gov Furthermore, the amphiphilic nature of these synthetic lipopeptides—possessing both a hydrophilic peptide part and a hydrophobic lipid tail—can drive their self-assembly into ordered supramolecular structures like micelles or nanovesicles in aqueous environments. nih.gov Researchers can systematically study structure-activity relationships by replacing natural, often branched, lipid tails in antibiotics with linear, achiral fatty acids derived from building blocks like this compound to optimize activity and simplify synthesis. nih.gov

| Feature | Contribution to Lipopeptide Properties | Reference |

| C12 Alkyl Chain | Increases hydrophobicity, promotes membrane interaction. | nih.govuminho.pt |

| Amphiphilic Nature | Drives self-assembly into supramolecular structures. | nih.gov |

| Synthetic Building Block | Allows for systematic modification and structure-activity relationship (SAR) studies. | nih.gov |

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modifications to improve properties like stability against enzymatic degradation, bioavailability, and receptor affinity. mdpi.comnih.gov The use of non-canonical amino acids (ncAAs)—those not among the 20 common proteinogenic amino acids—is a primary strategy in peptidomimetic design. uminho.ptmdpi.com

This compound is an example of an ncAA where the side chain is a long alkyl group. uminho.pt Incorporating such bulky, hydrophobic side chains can be used to:

Induce and Stabilize Secondary Structures: The hydrophobic interactions of long alkyl chains can help to stabilize specific peptide conformations, such as helices. uminho.pt

Enhance Biological Activity: Increased hydrophobicity can improve a peptide's ability to cross cell membranes and interact with specific biological targets. uminho.pt

Improve Proteolytic Stability: The unnatural structure of the side chain can hinder recognition and cleavage by proteases, thereby extending the molecule's half-life in biological systems. mdpi.comnih.gov

By using SPPS, chemists can precisely place this compound within a peptide sequence to create novel analogues with tailored properties, moving beyond the limitations of natural peptide structures. uminho.ptnih.gov

Bioconjugation and Molecular Probe Development Applications

Bioconjugation is the chemical strategy of linking molecules, such as proteins, drugs, or imaging agents, to create novel constructs for research, diagnostics, or therapeutic purposes. nih.govescholarship.org The defined structure of this compound, with its orthogonal protecting group and distinct functional ends, makes it a useful tool in this field.

This compound can function as a bifunctional linker. After deprotection of the Boc group to reveal the primary amine, the molecule possesses two reactive sites: the amine and the carboxylic acid. This allows for sequential conjugation reactions.

For example, the carboxylic acid can be activated (e.g., with EDC or HATU) to form a stable amide bond with a primary amine on a target protein or another molecule. broadpharm.com Subsequently, the Boc group can be removed under acidic conditions to expose the amine, which can then be reacted with another molecule, for instance, an amine-reactive fluorescent dye or a drug molecule. broadpharm.com This strategy allows for the controlled assembly of complex molecular probes and bioconjugates. The dodecyl chain provides a long, flexible, and hydrophobic spacer between the conjugated entities.

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins. A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

Amino acids with long alkyl chains, such as this compound and related structures like Boc-10-aminodecanoic acid or Boc-11-aminoundecanoic acid, are used as building blocks to construct these linkers. broadpharm.commedchemexpress.com They provide a hydrocarbon chain that can be extended and functionalized. The terminal carboxylic acid and the protected amine allow for stepwise attachment to the two different ligands (the "warhead" and the "anchor") during the synthesis of the final PROTAC molecule. broadpharm.commedchemexpress.com The hydrophobic nature of the alkyl chain can also influence the physicochemical properties of the PROTAC, such as its solubility and cell permeability.

| Application Area | Role of this compound | Key Chemical Transformations | Reference |

| Bioconjugation | Bifunctional linker with a hydrophobic spacer. | Amide bond formation (via activated carboxyl), Boc deprotection to reveal amine. | nih.govbroadpharm.com |

| PROTAC Synthesis | Building block for the flexible, hydrophobic linker component. | Stepwise coupling of the carboxylic acid and the deprotected amine to the two PROTAC ligands. | broadpharm.com |

Development of Molecular Probes for Investigating Biological Pathways

The tailored structure of this compound makes it a valuable building block in the synthesis of molecular probes designed to investigate complex biological systems. The creation of such probes often involves the strategic modification of amino acids to include reporter groups, such as fluorophores. benthamdirect.com The Boc (tert-butyloxycarbonyl) protecting group on the alpha-amino group is crucial in this process. It allows for controlled, site-specific chemical reactions, preventing the amino group from participating in unintended side reactions during the synthesis of the probe. thermofisher.com

The general strategy involves using the amino acid as a scaffold. nih.gov Chemists can design and synthesize chromophore-based amino acids that exhibit specific spectral properties. benthamdirect.com These properties can change significantly upon interaction with a target molecule or environment, such as during protein folding or the formation of a host-guest complex, providing a detectable signal. benthamdirect.com For instance, a fluorescent dye can be coupled to the amino acid structure. The resulting fluorescent amino acid probe can then be used to study biological processes like cell-surface enzymatic oxidation. nih.gov

The synthesis of these probes is a multi-step process. It begins with the selection of a suitable amino acid backbone, like a dodecanoic acid derivative, and a reporter molecule. The Boc protecting group on this compound ensures that the amino functionality is masked, allowing chemists to selectively modify other parts of the molecule, such as the carboxylic acid group. After the desired modifications are complete, the Boc group can be removed under specific conditions, revealing the amino group for further reactions or for interaction within a biological system. thermofisher.com This precise control is essential for creating probes that can selectively target and report on specific enzymatic activities or cellular components. nih.govnih.gov For example, fluorescent probes based on the BINOL framework have been synthesized for the enantioselective recognition of specific amino acids like arginine. rsc.org

Broader Organic Synthesis Applications of Dodecanoic Acid Derivatives

Dodecanoic acid, also known as lauric acid, and its derivatives are versatile compounds in organic synthesis, extending far beyond their role in probe development. As a 12-carbon saturated fatty acid, it is a key intermediate and a surface-active agent. atamankimya.com It is a common component of vegetable fats, particularly coconut and palm kernel oils. atamanchemicals.com Its derivatives are widely used as base materials in the manufacturing of soaps and detergents. atamanchemicals.com

As a Precursor in the Synthesis of Longer-Chain Fatty Acid Derivatives

Dodecanoic acid serves as a fundamental building block in the synthesis of more complex, longer-chain fatty acids. Saturated fatty acids like dodecanoic acid have straight chains that can be packed together efficiently, making them ideal for energy storage in biological systems. 3dchem.com In chemical synthesis, this straight C12 chain provides a non-polar hydrocarbon tail that can be extended.

The process of extending the carbon chain of a fatty acid is a key transformation in organic chemistry. While nature utilizes enzymes for fatty acid biosynthesis, laboratory synthesis can employ various organic reactions to achieve similar results. 3dchem.com Dodecanoic acid's 12-carbon backbone can be systematically elongated to produce fatty acids with 14, 16, or more carbon atoms. These longer-chain fatty acids are precursors to a wide array of other molecules, including specialized lipids and polymers. For example, dodecanedioic acid (DDA), a C12 dicarboxylic acid, is a crucial monomer for producing high-performance polyamides like Nylon 6-12. nih.govwikipedia.org

The following table details some key dodecanoic acid derivatives and their applications in synthesis.

| Derivative | Formula | Key Application |

| Dodecanedioic acid (DDDA) | (CH₂)₁₀(CO₂H)₂ | Monomer for Nylon 6-12 and other polymers, corrosion inhibitors, surfactants. wikipedia.org |

| 12-Hydroxydodecanoic acid | C₁₂H₂₄O₃ | Precursor for the biosynthesis of dodecanedioic acid. researchgate.net |

| 12-Aminododecanoic acid | C₁₂H₂₅NO₂ | Intermediate and monomer for polymers, adhesives, and sealants. nih.gov |

Research on Biosynthetic Routes to Related ω-Amino Fatty Acids

There is significant research interest in developing sustainable, bio-based methods for producing valuable chemicals. One area of focus is the biosynthesis of ω-amino fatty acids, which have an amino group at the opposite end of the carbon chain from the carboxyl group. rsc.orgrsc.org These molecules are important monomers for synthesizing polymers like nylons. rsc.orgresearchgate.net

Traditional chemical synthesis of these monomers can involve harsh conditions and environmentally harmful reagents. rsc.org As an alternative, researchers are engineering multienzyme cascades in microorganisms to produce ω-amino fatty acids from renewable feedstocks like vegetable oils, which contain dodecanoic acid (lauric acid). rsc.orgrsc.org

The biosynthetic pathway often begins with the ω-hydroxylation of a fatty acid. For example, dodecanoic acid can be converted to ω-hydroxydodecanoic acid by specific enzymes. nih.govmdpi.com This intermediate can then be further oxidized and aminated to yield the final ω-amino fatty acid. Recent achievements in metabolic engineering and synthetic biology have enabled organisms like Escherichia coli to produce these fatty acids with high yield and productivity. nih.gov The research involves designing and engineering biosynthetic pathways, enhancing enzyme stability and activity, and improving the host organism's tolerance to the fatty acid substrates. nih.gov For instance, 12-aminododecanoic acid is an omega-amino fatty acid that has been identified as a bacterial metabolite. nih.gov

The table below summarizes key aspects of the biosynthetic production of related dicarboxylic acids, which are closely related to the synthesis pathways for ω-amino fatty acids.

| Starting Material | Key Enzyme Classes | Product | Host Organism (Example) | Productivity (Example) |

| n-Dodecane | Cytochrome P450s (CYPs), Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Dodecanedioic acid | Candida tropicalis | 7.6 × 10⁻⁶ to 44.9 g·L⁻¹·d⁻¹ researchgate.net |

| Dodecanoic acid methyl ester | Not specified | Dodecanedioic acid | Candida tropicalis ATCC 20962 | 8.4 g/L nih.gov |

| Dodecanoic acid | Not specified | Dodecanedioic acid | Saccharomyces cerevisiae BCM | 3.8 × 10⁻⁵ g·L⁻¹·d⁻¹ nih.gov |

| Linoleic acid | Lipoxygenase, Hydroperoxide Lyase, Aldehyde Dehydrogenase | Dodecanedioic acid | E. coli | Not specified |

Analytical Methodologies for Research on 2s 2 Boc Amino Dodecanoic Acid and Its Derivatives

Spectroscopic Techniques Employed for Structural Elucidation in Research

Spectroscopic methods are fundamental in determining the molecular structure of (2S)-2-(Boc-amino)dodecanoic acid and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR are routinely used.

In a typical ¹H NMR spectrum, the protons of the tert-butoxycarbonyl (Boc) protecting group exhibit a characteristic singlet signal. cheminfo.org The protons along the dodecanoic acid chain appear as a series of multiplets, while the α-proton (the proton attached to the chiral center) shows a distinct signal whose coupling pattern can provide information about adjacent protons. The chemical shifts in a ¹H NMR spectrum of dodecanoic acid show a multiplet at approximately 1.27 ppm for the majority of the methylene (B1212753) protons in the long alkyl chain. hmdb.ca

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of a derivative, (S)-2-Boc-amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, was instrumental in confirming its structure during a multi-step synthesis. nih.govnih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands confirm the presence of key structural features. For the related dodecanoic acid, strong C-H stretching vibrations are observed around 2918 and 2853 cm⁻¹. researchgate.net The carbonyl (C=O) stretching of the carboxylic acid appears as a strong band, typically around 1702 cm⁻¹ for dodecanoic acid. researchgate.net The N-H stretching of the Boc-protected amine and the C=O stretching of the carbamate (B1207046) are also key diagnostic peaks.

The following table summarizes typical spectroscopic data for related compounds, providing a reference for the analysis of this compound.

| Spectroscopic Technique | Functional Group / Moiety | Typical Chemical Shift / Wavenumber |

| ¹H NMR | Methylene protons (-(CH₂)n-) in dodecanoic acid chain | ~1.27 ppm (multiplet) hmdb.ca |

| ¹H NMR | Terminal methyl protons (-CH₃) in dodecanoic acid chain | ~0.88 ppm (triplet) |

| ¹H NMR | α-proton (-CH(NHBoc)-) | Variable, dependent on solvent and structure |

| ¹H NMR | tert-butyl protons (-C(CH₃)₃) of Boc group | ~1.45 ppm (singlet) |

| ¹³C NMR | Carbonyl carbon (-COOH) | ~175-185 ppm |

| ¹³C NMR | Carbonyl carbon (Boc group) | ~155-156 ppm |

| ¹³C NMR | Quaternary carbon (Boc group) | ~79-80 ppm |

| IR Spectroscopy | C-H stretching (alkyl chain) | ~2850-2960 cm⁻¹ researchgate.net |

| IR Spectroscopy | C=O stretching (carboxylic acid) | ~1700-1725 cm⁻¹ researchgate.net |

| IR Spectroscopy | C=O stretching (carbamate) | ~1680-1700 cm⁻¹ |

| IR Spectroscopy | N-H stretching (carbamate) | ~3200-3400 cm⁻¹ |

| IR Spectroscopy | O-H stretching (carboxylic acid) | Broad, ~2500-3300 cm⁻¹ |

| Note: Specific values can vary based on the exact molecular structure and analytical conditions. |

Chromatographic Methods for Analysis and Purification in Academic Research

Chromatographic techniques are indispensable for both the analysis of purity and the purification of this compound and its derivatives in a research setting. High-Performance Liquid Chromatography (HPLC) and column chromatography are the most frequently utilized methods.

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for determining the purity of this compound. Reversed-phase HPLC is a common mode used for fatty acids and their derivatives. sielc.comhplc.eu In this technique, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water, sometimes with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape. sielc.comresearchgate.net While TFA is effective, its acidity can potentially lead to the cleavage of the acid-labile Boc group, especially during sample concentration. researchgate.netwikipedia.org Therefore, milder additives or buffer systems may be preferred. Chiral HPLC methods, employing chiral stationary phases, are crucial for separating enantiomers and ensuring the stereochemical purity of the (2S) isomer. tandfonline.com The separation of various protected amino acids has been successfully achieved using protein-based and macrocyclic antibiotic-based chiral columns. tandfonline.com

Column Chromatography is a fundamental purification technique in organic synthesis. For the purification of Boc-protected amines and amino acids, silica (B1680970) gel is a commonly used stationary phase. beilstein-journals.org A solvent system of appropriate polarity, such as a mixture of petroleum ether and ethyl acetate (B1210297), is used to elute the compounds from the column, separating the desired product from unreacted starting materials and byproducts. beilstein-journals.org The progress of the separation is typically monitored by thin-layer chromatography (TLC).

The following table outlines common chromatographic conditions used for the analysis and purification of related compounds.

| Chromatographic Method | Stationary Phase | Mobile Phase / Eluent | Purpose |

| Reversed-Phase HPLC | C18 hplc.eu | Acetonitrile/Water with 0.1% TFA researchgate.net | Purity analysis |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water with formic acid sielc.com | Purity analysis (MS-compatible) |

| Chiral HPLC | Ultron Ovomucoid (OVM) tandfonline.com | Varies based on analyte | Enantiomeric purity analysis |

| Column Chromatography | Silica Gel beilstein-journals.org | Petroleum ether/Ethyl acetate gradient beilstein-journals.org | Purification |

| Gas-Liquid Partition Chromatography | Various | Various | Separation of volatile fatty acids nih.gov |

Applications of Mass Spectrometry in Chemical Research and Characterization

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. It is widely used in the characterization of this compound and its derivatives.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques. EI-MS of dodecanoic acid shows a characteristic fragmentation pattern that can be used for identification. nist.gov ESI is a softer ionization technique often coupled with HPLC (LC-MS) and is particularly useful for analyzing larger, more polar, and thermally labile molecules like Boc-protected amino acids. unipi.it

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound, further confirming its identity. For instance, the mass spectrum of dodecanoic acid has been extensively studied. massbank.eu In the context of synthesizing derivatives, such as (S)-2-Boc-amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, mass spectrometry is essential to confirm the mass of the final product and key intermediates. nih.gov

Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This is particularly useful for complex molecules.

The following table provides an overview of mass spectrometry data for dodecanoic acid, which serves as a foundational reference.

| Ionization Method | Analyte | Key m/z values | Significance |

| Electron Ionization (EI) | Dodecanoic acid | 200 (M⁺) | Molecular ion nist.gov |

| Electrospray Ionization (ESI) | Dodecanoic acid | 201.1849 ([M+H]⁺) | Protonated molecule massbank.eu |

| ESI-Q-ToF | Derivatized fatty acids | Varies | High-resolution mass for formula determination unipi.it |

| GC-EI-TOF | (2S)-2-Aminobutanoic acid derivative | Varies | Fragmentation pattern for structural analysis massbank.eu |

| M⁺ refers to the molecular ion, and [M+H]⁺ refers to the protonated molecule. |

Theoretical and Computational Investigations on 2s 2 Boc Amino Dodecanoic Acid Structures

Molecular Modeling and Conformational Analysis in Synthetic Design

Molecular modeling and conformational analysis are integral to modern synthetic chemistry, offering predictive insights that can guide reaction design and strategy. For a molecule such as (2S)-2-(Boc-amino)dodecanoic acid, which possesses significant conformational flexibility in its long alkyl chain and bulky tert-butoxycarbonyl (Boc) protecting group, understanding its three-dimensional structure is crucial.

Conformational analysis aims to identify the stable, low-energy arrangements of atoms in a molecule. nih.gov For this compound, the key rotatable bonds include those in the dodecyl chain, the C-N bond of the carbamate (B1207046), and the bonds connecting the Boc group to the nitrogen atom. Computational methods, such as molecular mechanics (MM) or higher-level quantum mechanics (QM), are used to calculate the potential energy of the molecule as a function of its geometry. By systematically rotating these bonds and minimizing the energy, a potential energy surface can be mapped out, revealing the various local and global energy minima, which correspond to the most populated conformers. nih.gov

The results of such analyses are critical for synthetic design. For instance, the accessibility of the carboxylic acid group for esterification or amide bond formation can be sterically hindered by the bulky Boc group or the folding of the dodecyl chain. nih.gov Molecular models can predict the most likely conformations in solution, helping chemists to choose appropriate reagents and reaction conditions to overcome such steric hindrance. organic-chemistry.org Predicting amino acid propensities and conformational preferences is a key test for potential energy functions used in these simulations. nih.gov

Below is a hypothetical data table illustrating the kind of results a conformational analysis might yield for the major dihedral angles in this compound.

| Dihedral Angle | Conformer A (Global Minimum) | Conformer B (Local Minimum) | Relative Energy (kcal/mol) |

| O=C-O-C(CH₃)₃ | 178.5° | 175.2° | 0.00 |

| C-N-Cα-C=O | -155.4° | -75.8° | 1.25 |

| N-Cα-C₁-C₂ | 179.1° | 65.3° | 1.25 |

| Cα-C₁-C₂-C₃ | -178.9° | -179.5° | 1.25 |

This table represents illustrative data derived from typical molecular modeling studies.

Quantum Chemical Studies on Reactivity and Selectivity in Chemical Transformations

Quantum chemical methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure of molecules, which governs their reactivity and selectivity in chemical reactions. mdpi.comresearchgate.net For this compound, these studies can elucidate the behavior of its primary functional groups: the carboxylic acid and the Boc-protected amine.

DFT calculations can map out the entire reaction profile for a given transformation, identifying transition states and calculating activation energies. mdpi.com This is invaluable for predicting the feasibility of a reaction and understanding its mechanism. For example, in a peptide coupling reaction where the carboxylic acid of this compound is activated, quantum chemical calculations can compare different activation pathways (e.g., using coupling agents like PyBOP or TBTU) to determine the most energetically favorable route. nih.gov

Furthermore, these methods are used to compute various reactivity descriptors that quantify the selectivity of a reaction. researchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as a nucleophile or electrophile, respectively. For instance, the LUMO on the carbonyl carbon of the carboxylic acid would be the primary site for nucleophilic attack.

Atomic Charges and Electrostatic Potential: These calculations reveal the distribution of electron density within the molecule, highlighting electropositive sites prone to nucleophilic attack and electronegative sites prone to electrophilic attack.

Fukui Functions: These descriptors predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack, offering a more nuanced view of regioselectivity than simple atomic charges.

A study on the stereoselectivity of a reaction involving the chiral center at C2 could also be performed. By modeling the transition states leading to different stereoisomers, the energy differences can explain why one product is formed preferentially. nih.gov

The following table shows hypothetical reactivity descriptors calculated for this compound using DFT.

| Atom/Group | Mulliken Atomic Charge | Fukui Index (f-) for Nucleophilic Attack |

| Carboxyl Carbonyl Carbon | +0.78 | 0.35 |

| Carboxyl Hydroxyl Oxygen | -0.65 | 0.08 |

| Amide Carbonyl Carbon | +0.72 | 0.12 |

| Amide Nitrogen | -0.58 | 0.05 |

This table represents illustrative data derived from typical quantum chemical calculations.

Simulations of Self-Assembly and Intermolecular Interactions in Supramolecular Systems

This compound is an amphiphilic molecule, possessing a polar head group (the Boc-amino acid moiety) and a long, nonpolar hydrocarbon tail (the dodecyl chain). Such molecules have a propensity to self-assemble in solution to form ordered supramolecular structures, such as micelles, vesicles, or nanofibers, driven by the hydrophobic effect and other non-covalent interactions. acs.org Molecular dynamics (MD) simulations are a powerful computational technique used to study these dynamic processes. nih.gov

MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. nih.gov To study the self-assembly of many this compound molecules, which can involve thousands or millions of atoms and occur over microseconds, all-atom simulations can be computationally prohibitive. Therefore, coarse-grained (CG) MD simulations are often employed. In the CG approach, groups of atoms (e.g., the entire Boc group, or several CH₂ units in the tail) are represented as single "beads," reducing the computational cost and allowing for longer simulation times and larger system sizes. nih.gov

These simulations can provide a detailed picture of the self-assembly process:

Initial Aggregation: Starting from a random distribution in a solvent box (e.g., water), the molecules are observed to spontaneously aggregate, driven by the unfavorable interaction of the hydrophobic tails with water. nih.gov

Structure Formation: Over the course of the simulation, these initial aggregates can rearrange and grow into more stable, well-defined structures like spherical or cylindrical micelles.

Intermolecular Interactions: The simulations allow for a detailed analysis of the non-covalent forces stabilizing the assembly. These include hydrogen bonds between the Boc-amino acid head groups and van der Waals interactions among the packed dodecyl chains. nih.gov

The insights from these simulations are crucial for designing new nanomaterials based on peptide and amino acid derivatives for various applications. acs.org

Below is a table summarizing typical parameters for a coarse-grained MD simulation of this compound self-assembly.

| Simulation Parameter | Value | Purpose |

| Number of Molecules | 500 | To observe collective self-assembly behavior. |

| Simulation Box Size | 20 x 20 x 20 nm³ | To contain the system and avoid self-interaction across periodic boundaries. nih.gov |

| Force Field | MARTINI (or similar CG model) | Defines the potential energy functions for the coarse-grained beads. |

| Simulation Time | 5 µs (microseconds) | To allow sufficient time for the self-assembly process to reach equilibrium. nih.gov |

| Temperature | 298 K (25 °C) | To simulate conditions at room temperature. |

| Pressure | 1 bar | To simulate conditions at standard atmospheric pressure. |

This table represents illustrative parameters for a typical coarse-grained molecular dynamics simulation.

Future Prospects and Emerging Research Areas

Innovation in Synthetic Strategies for Novel (2S)-2-(Boc-amino)dodecanoic Acid Analogues

The development of novel analogues of this compound is crucial for expanding its utility. Current research is exploring more efficient and versatile synthetic routes to create a diverse library of related compounds. These strategies often focus on modifying the fatty acid chain or the amino acid backbone to fine-tune the molecule's properties.

One promising approach involves the adaptation of methods used for other non-natural amino acids. For instance, techniques for synthesizing β-amino acids, which are important components of many biologically active compounds, can be applied to create β-dodecanoic acid analogues. rsc.orgrsc.org Safe and efficient methods, avoiding hazardous reagents, are being developed for the synthesis of N-Boc-β³-amino acid methyl esters from α-amino acids. rsc.orgrsc.org These methods could be adapted to produce β-analogues of this compound, opening up new avenues for peptide and polymer design.

Furthermore, the synthesis of tetrazole analogues of amino acids from Nα-Boc protected precursors presents another innovative strategy. tandfonline.com The [2+3] cycloaddition of a Boc-α-amino nitrile with sodium azide (B81097) can yield tetrazole-containing analogues, which can act as bioisosteres for the carboxylic acid group, potentially leading to compounds with altered biological activity and pharmacokinetic profiles.

The use of urethane-protected α-amino acid N-carboxyanhydrides (UNCAs) also represents a significant advancement in peptide synthesis that can be applied to dodecanoic acid derivatives. nih.gov This method provides stable, pre-activated amino acid derivatives that facilitate clean and efficient peptide coupling reactions, which is particularly advantageous for incorporating long-chain amino acids like this compound into larger peptide structures. nih.govillinois.edu

| Synthetic Strategy | Potential Analogue of this compound | Key Features |

| β-Amino Acid Synthesis | (2S)-2-(Boc-amino)-β-dodecanoic acid | Altered backbone for unique folding properties |

| Tetrazole Synthesis | (2S)-5-(1H-tetrazol-5-yl)undecyl-Boc-carbamate | Carboxylic acid bioisostere |

| UNCA Chemistry | This compound N-carboxyanhydride | Pre-activated for efficient peptide synthesis |

Advanced Applications in Chemical Biology Tool Development and Mechanistic Studies

The unique structure of this compound makes it an attractive scaffold for the development of sophisticated chemical biology tools. Its lipophilic tail can facilitate membrane insertion and interaction with cellular components, while the Boc-protected amine allows for straightforward incorporation into peptides and other molecular probes.

Derivatives of long-chain amino acids are being explored as components of inhibitors for various enzymes. For example, the synthesis of a precursor to microsporin B, an anticancer agent, involved a derivative of decanoic acid. nih.govnih.gov This highlights the potential of using this compound to develop novel therapeutics, such as enzyme inhibitors, that target cellular pathways. The fatty acid component can play a crucial role in binding to hydrophobic pockets in enzymes.

Moreover, the incorporation of this compound into peptides can be used to study protein-protein interactions and signal transduction pathways. Lipidated peptides can mimic post-translationally modified proteins, allowing for detailed mechanistic studies of their function. The Boc protecting group is instrumental in the synthesis of these complex molecules.

Future research will likely focus on creating fluorescently labeled or isotopically enriched analogues of this compound to serve as probes for imaging and tracking biological processes in real-time. These tools will be invaluable for understanding the roles of lipidated proteins and peptides in health and disease.

Integration into Novel Material Science Research, particularly Self-Assembling Systems

The amphiphilic nature of this compound, with its hydrophilic amino acid headgroup and hydrophobic dodecyl chain, makes it an excellent candidate for the construction of self-assembling nanomaterials. The principles of self-assembly observed in other amino acid and fatty acid-based systems can be directly applied.

Research on the self-assembly of Fmoc-modified aliphatic amino acids has shown that these molecules can form diverse nanostructures such as fibers and flower-like morphologies. chemrxiv.org Similarly, this compound is expected to self-assemble into various structures depending on conditions like pH, temperature, and concentration. The long dodecyl chain will likely promote strong hydrophobic interactions, leading to stable assemblies.

The self-assembly of molecules combining bile acids and amino acids has also been shown to form interesting nanostructures like tubules and micelles in a pH-dependent manner. rsc.org By analogy, this compound could be used to create responsive materials that change their structure in response to environmental cues.

Furthermore, the incorporation of such lipidated amino acids into polymers can lead to new biocompatible materials. mdpi.com For instance, copolymers derived from fatty acids and amino acids have been shown to self-assemble into nanospheres. mdpi.com The integration of this compound into polymers could yield novel biomaterials for applications in drug delivery and tissue engineering. The ability of oligomers based on cyclic amino acids to form nano-sized fibers and gels further underscores the potential of amino acid derivatives in material science. nih.gov

| Research Area | Potential Application of this compound | Key Driving Interactions for Self-Assembly |

| Nanostructure Formation | Formation of micelles, vesicles, and nanofibers | Hydrophobic interactions of dodecyl chains, hydrogen bonding of amino acid headgroups |

| Responsive Materials | pH- or temperature-sensitive hydrogels | Changes in protonation state of the carboxylic acid and amine |

| Biocompatible Polymers | Building block for self-assembling block copolymers | Amphiphilicity driving the formation of core-shell structures |

Q & A

Q. What is the recommended synthetic protocol for (2S)-2-(Boc-amino)dodecanoic acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves protecting the amine group of (2S)-2-aminododecanoic acid with Boc anhydride. Key steps include:

Dissolving (2S)-2-aminododecanoic acid in a mixture of THF and aqueous sodium bicarbonate.

Adding Boc anhydride dropwise under nitrogen at 0°C, followed by stirring at room temperature for 12–24 hours.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization.

Purity (>98%) is verified by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic Boc-group signals at δ 1.4 ppm for tert-butyl protons) .

Q. How should researchers characterize the Boc-protected intermediate to confirm structural integrity?

- Methodological Answer : Use a combination of:

- FT-IR : Confirm Boc-group presence (C=O stretch at ~1680–1700 cm⁻¹, N-H at ~3300 cm⁻¹).

- NMR : ¹H NMR should show tert-butyl protons (9H, singlet at δ 1.4 ppm) and α-proton resonance (δ 4.0–4.5 ppm, multiplet).

- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ (expected m/z: 372.3 for C₁₇H₃₃NO₄) .

Advanced Research Questions

Q. How can experimental design optimize the Boc protection reaction to minimize racemization?

- Methodological Answer : Racemization risks increase at high temperatures or prolonged reaction times. Use a Definitive Screening Design (DSD) to evaluate factors:

Q. What analytical contradictions arise when detecting dodecanoic acid derivatives in complex matrices (e.g., biological samples)?

- Methodological Answer : Contradictions include false negatives due to low volatility (GC limitations) or matrix interference (LC-MS). Mitigation strategies:

- Derivatization : Use BSTFA to silylate carboxylic acids for GC-MS (enhances volatility).

- LC-MS/MS : Employ MRM transitions (m/z 372 → 272 for Boc-amino derivative) with isotope-labeled internal standards.

Note: Dodecanoic acid may be absent in foot odor samples due to regional lipid profiles, as seen in GC-FID studies .

Q. How does Boc-group stability vary under different pH conditions, and how can this impact downstream applications?

- Methodological Answer : The Boc group is acid-labile. Stability tests in buffers (pH 2–10) show:

- pH <3 : Rapid deprotection (t₁/₂ <1 hour in 1M HCl).

- pH 5–7 : Stable for >48 hours (suitable for biological assays).

- pH >8 : Slow hydrolysis (t₁/₂ ~72 hours).

For peptide synthesis, use TFA for controlled deprotection .

Q. What role does this compound play in nanoparticle drug delivery systems?

- Methodological Answer : The Boc-protected derivative enhances drug loading in albumin nanoparticles (e.g., doxorubicin):

- Mechanism : Hydrophobic dodecanoic chain integrates into nanoparticle cores, while Boc-amino groups enable covalent conjugation.

- Efficiency : Loading increases from 60% (untreated) to 85% (with Boc-amino derivative) at 25 μg drug/mg nanoparticle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.